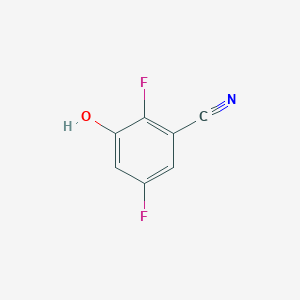

2,5-Difluoro-3-hydroxybenzonitrile

Description

2,5-Difluoro-3-hydroxybenzonitrile (molecular formula: C₇H₃F₂NO) is a fluorinated aromatic nitrile derivative featuring fluorine atoms at the 2- and 5-positions of the benzene ring and a hydroxyl (-OH) group at the 3-position. This compound’s unique substituent arrangement confers distinct physicochemical properties, such as enhanced polarity due to the hydroxyl group and electron-withdrawing effects from fluorine and nitrile groups.

Properties

Molecular Formula |

C7H3F2NO |

|---|---|

Molecular Weight |

155.10 g/mol |

IUPAC Name |

2,5-difluoro-3-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2,11H |

InChI Key |

WTYPTGHSSMDHHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-hydroxybenzonitrile typically involves the fluorination of 3-hydroxybenzonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 2,5-Difluoro-3-hydroxybenzonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-3-hydroxybenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Key Observations:

- Polarity: The hydroxyl group in 2,5-Difluoro-3-hydroxybenzonitrile increases polarity compared to its methyl analog, enhancing solubility in polar solvents like water or ethanol .

- Molecular Weight : The hydroxy variant has a slightly higher molecular weight (~155 vs. 153) than the methyl analog due to the -OH group’s oxygen content.

Pharmacological and Industrial Relevance

- Pharmaceutical Applications: 2,5-Difluoro-3-Methylbenzonitrile: Used as a pharmaceutical intermediate, likely in lipophilic drug candidates due to its moderate LogP and absence of hydrogen bond donors . 2,5-Difluoro-3-hydroxybenzonitrile: Predicted to favor hydrophilic drug formulations or prodrugs requiring enhanced solubility. Its -OH group may also serve as a reactive site for further derivatization. 5-Bromo-2,3-difluorobenzonitrile: Bromine’s steric bulk and electronegativity may make it suitable for halogen bonding in enzyme inhibition or material science applications .

Safety and Handling :

- The hydroxyl group in 2,5-Difluoro-3-hydroxybenzonitrile may increase hygroscopicity, necessitating storage under inert conditions compared to the methyl analog, which is stable in cool, dry environments .

- Brominated analogs (e.g., 5-Bromo-2,3-difluorobenzonitrile) may pose greater environmental or toxicity risks due to halogen content .

Research Findings and Implications

Substituent Effects on Bioactivity

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while bromine’s polarizability supports stronger van der Waals interactions in target binding .

- -OH vs. -CH₃ : The hydroxyl group improves aqueous solubility but may reduce cell membrane permeability, as seen in Lipinski’s rule violations for the hydroxy variant compared to the methyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.